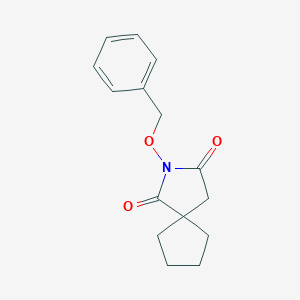
N-(Benzyloxy)-2-azaspiro(4.4)nonane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Benzyloxy)-2-azaspiro(4.4)nonane-1,3-dione, commonly known as BZD, is a spirocyclic compound that has been widely used in scientific research. BZD has a unique chemical structure that makes it an attractive target for drug discovery and development.
Aplicaciones Científicas De Investigación
BZD has been used in a wide range of scientific research studies, including drug discovery, neuropharmacology, and medicinal chemistry. BZD has been shown to have a high affinity for the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the sigma-1 receptor. BZD has also been shown to have anti-inflammatory, antipsychotic, and anticonvulsant properties. BZD has been used as a lead compound for the development of new drugs for the treatment of various diseases, including Parkinson's disease, schizophrenia, and epilepsy.
Mecanismo De Acción
BZD exerts its pharmacological effects by binding to specific receptors in the brain and other tissues. BZD has been shown to bind to the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the sigma-1 receptor. BZD has also been shown to inhibit the activity of the enzyme monoamine oxidase, which plays a role in the metabolism of neurotransmitters such as dopamine and serotonin.
Efectos Bioquímicos Y Fisiológicos
BZD has been shown to have a wide range of biochemical and physiological effects. BZD has been shown to increase the release of dopamine and serotonin in the brain, which can lead to increased mood and decreased anxiety. BZD has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. BZD has been shown to have antipsychotic and anticonvulsant properties, which may be beneficial for the treatment of schizophrenia and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BZD has several advantages for use in lab experiments. BZD is a highly specific ligand for certain receptors, which allows for precise targeting of specific pathways. BZD is also relatively easy to synthesize and purify, which makes it a cost-effective compound for use in research. However, BZD also has some limitations for use in lab experiments. BZD has a relatively short half-life, which can make it difficult to study its long-term effects. BZD can also have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on BZD. One direction is the development of new drugs based on the structure of BZD for the treatment of various diseases. Another direction is the study of the long-term effects of BZD on the brain and other tissues. Additionally, the development of new methods for synthesizing and purifying BZD could lead to improved efficiency and cost-effectiveness in research. Further research is also needed to understand the molecular mechanisms of BZD's pharmacological effects and to identify potential off-target effects.
Métodos De Síntesis
BZD can be synthesized using various methods, including the Mannich reaction, the Pictet-Spengler reaction, and the spirocyclization of an oxindole intermediate. The most commonly used method for synthesizing BZD is the Mannich reaction, which involves the condensation of 3,4-dihydroisoquinoline, formaldehyde, and benzylamine. The reaction is catalyzed by an acid catalyst, such as hydrochloric acid or sulfuric acid, and the product is obtained through a series of purification steps.
Propiedades
Número CAS |
131042-61-0 |
|---|---|
Nombre del producto |
N-(Benzyloxy)-2-azaspiro(4.4)nonane-1,3-dione |
Fórmula molecular |
C15H17NO3 |
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
2-phenylmethoxy-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C15H17NO3/c17-13-10-15(8-4-5-9-15)14(18)16(13)19-11-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 |
Clave InChI |
XJFNAMINKUYFCL-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)CC(=O)N(C2=O)OCC3=CC=CC=C3 |
SMILES canónico |
C1CCC2(C1)CC(=O)N(C2=O)OCC3=CC=CC=C3 |
Otros números CAS |
131042-61-0 |
Sinónimos |
N-(benzyloxy)-2-azaspiro(4.4)nonane-1,3-dione N-BzO-NSND |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




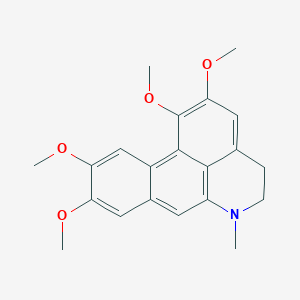
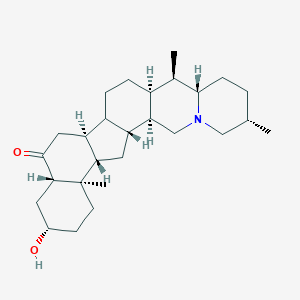

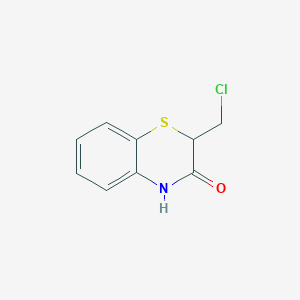
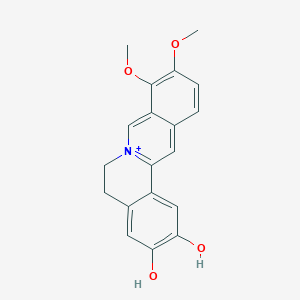
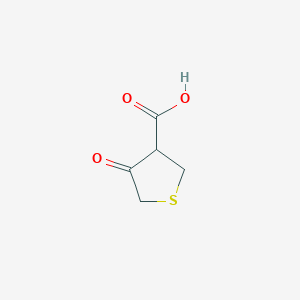
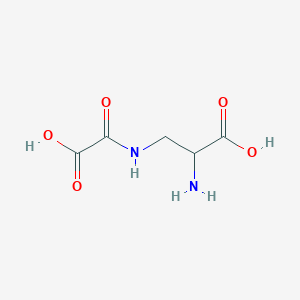
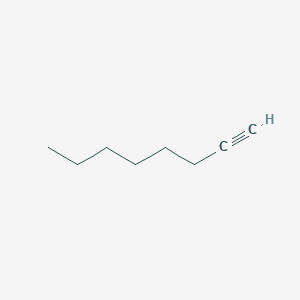
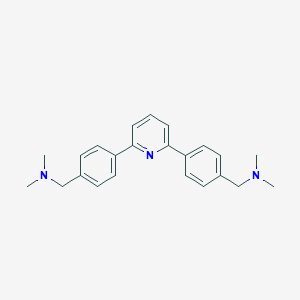
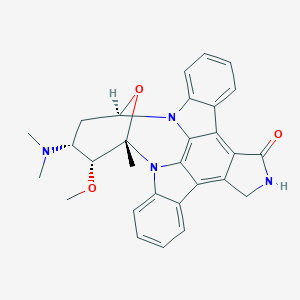
![2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B150100.png)
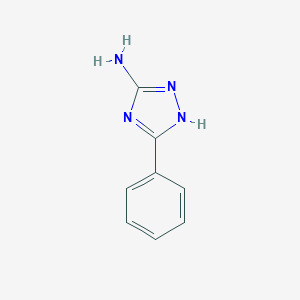
![[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B150104.png)